![molecular formula C16H17N3O B1662352 3-pyr-Cytisine CAS No. 948027-43-8](/img/structure/B1662352.png)
3-pyr-Cytisine
Vue d'ensemble
Description
3-pyr-Cytisine is a derivative of cytisine, an alkaloid found in several plants of the Fabaceae family. It is known for its partial agonist activity at the α4β2 nicotinic acetylcholine receptors. This compound has been studied for its potential antidepressant effects and its role in smoking cessation therapies .
Méthodes De Préparation
The synthesis of 3-pyr-Cytisine involves several steps, starting from cytisine. One common method includes the reaction of cytisine with pyridine derivatives under specific conditions to introduce the pyridinyl group at the desired position. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve optimizing these conditions to scale up the process while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
3-pyr-Cytisine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced pyridine rings .
Applications De Recherche Scientifique
Pharmacological Profile
3-Pyr-Cyt is characterized as a weak partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs) and does not bind to α3β4 or α7 nAChRs, which may contribute to a more favorable side-effect profile compared to other nicotine receptor agonists like varenicline and cytisine. Its unique binding properties suggest that it could be beneficial in reducing the adverse effects commonly associated with stronger agonists .
Key Properties:
- Receptor Binding : Weak partial agonist at α4β2 nAChRs.
- Side Effects : Potentially fewer side effects due to lack of binding to α3β4 and α7 nAChRs .
- Efficacy : Exhibits antidepressant-like effects in various mouse models, indicating potential for broader therapeutic applications beyond smoking cessation .
Effects on Nicotine Withdrawal
Research has demonstrated that 3-pyr-Cyt can influence brain reward pathways during nicotine withdrawal. In a study involving rats, the compound was evaluated for its effects on intracranial self-stimulation (ICSS) thresholds, which serve as a measure of brain reward function. The findings indicated that while 3-pyr-Cyt did not significantly alter ICSS thresholds compared to controls, it did show some interaction effects depending on the treatment history of the subjects (chronic nicotine vs. saline) .
Experimental Findings:
- ICSS Thresholds : 3-Pyr-Cyt did not significantly affect ICSS thresholds in nicotine-withdrawing rats, suggesting limited efficacy in modulating reward sensitivity during withdrawal .
- Latency Effects : There was a trend indicating that 3-pyr-Cyt increased response latencies in nicotine-withdrawing rats, which may reflect altered motivational states or cognitive processing during withdrawal .
Comparative Efficacy with Other Nicotine Receptor Agonists
When compared to varenicline and cytisine, 3-pyr-Cyt appears less effective in diminishing the dysphoric-like state associated with nicotine withdrawal. Studies indicate that both varenicline and cytisine significantly lower ICSS thresholds in withdrawing rats, while 3-pyr-Cyt does not produce similar effects. This suggests that while 3-pyr-Cyt has potential as a smoking cessation aid, its efficacy may be limited compared to its predecessors .
Potential Therapeutic Applications
Given its pharmacological profile and effects on neurotransmitter systems, 3-pyr-Cyt may have applications beyond smoking cessation:
- Depression and Anxiety Disorders : The antidepressant-like effects observed in animal models suggest potential for treating mood disorders.
- Cognitive Enhancement : Its action on nAChRs may also indicate possible benefits in enhancing cognitive functions or mitigating cognitive decline associated with aging or neurodegenerative diseases.
Mécanisme D'action
3-pyr-Cytisine exerts its effects by acting as a partial agonist at the α4β2 nicotinic acetylcholine receptors. This interaction modulates the receptor activity, leading to changes in neurotransmitter release and neuronal signaling. The compound’s partial agonist activity means it can activate the receptor to a lesser extent than full agonists, providing a balance between activation and inhibition .
Comparaison Avec Des Composés Similaires
3-pyr-Cytisine is compared with other similar compounds like cytisine and varenicline. While all these compounds act on nicotinic acetylcholine receptors, this compound is unique due to its very weak partial agonist activity at the α4β2 receptors, making it less potent but potentially offering a different therapeutic profile . Other similar compounds include:
Cytisine: A full agonist at α3β4 and α7 receptors and a partial agonist at α4β2 receptors.
Varenicline: A partial agonist at α4β2 receptors, used widely for smoking cessation
Activité Biologique
3-pyr-Cytisine, a derivative of the alkaloid cytisine, has garnered attention for its biological activities, particularly its role as a partial agonist at nicotinic acetylcholine receptors (nAChRs). This article delves into the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, highlighting relevant studies and data.
Overview of this compound
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 267.33 g/mol
- CAS Number: 948027-43-8
- Density: 1.3 ± 0.1 g/cm³
- Boiling Point: 543.9 ± 50.0 °C at 760 mmHg
This compound is synthesized through a reaction involving cytisine and pyridine derivatives, which introduces the pyridinyl group into its structure. The compound is characterized by its weak partial agonist activity at the α4β2 nAChRs, distinguishing it from other related compounds like cytisine and varenicline .
This compound acts primarily as a partial agonist at the α4β2 nAChRs, which are implicated in various neurological functions including mood regulation and addiction pathways. Its partial agonist nature allows it to modulate receptor activity without fully activating it, potentially leading to fewer side effects compared to full agonists .
Antidepressant Activity
Research indicates that this compound exhibits antidepressant-like effects in animal models. Studies utilizing the tail suspension test and forced swim test have demonstrated that this compound can reduce depressive behaviors .
Table 1: Summary of Antidepressant Effects in Animal Models
Compound | Test Used | Effect on Depressive Behavior |
---|---|---|
This compound | Tail Suspension Test | Significant reduction |
Cytisine | Forced Swim Test | Significant reduction |
Varenicline | Tail Suspension Test | Significant reduction |
Nicotine Withdrawal
In studies examining nicotine withdrawal, this compound did not significantly alter intracranial self-stimulation (ICSS) thresholds, indicating a lack of efficacy in mitigating withdrawal symptoms compared to cytisine and varenicline . However, its unique profile may offer advantages in terms of side effects due to its selective action on nAChRs.
Comparative Analysis with Other Compounds
Table 2: Comparison of Biological Activities
Compound | Mechanism of Action | Efficacy in Smoking Cessation | Antidepressant Activity |
---|---|---|---|
Cytisine | Partial agonist at α4β2, α3β4, α7 | Effective | Yes |
Varenicline | Partial agonist at α4β2 | Highly effective | Yes |
This compound | Very weak partial agonist at α4β2 | Limited | Yes |
While all three compounds interact with nAChRs, their potency and efficacy vary significantly. Cytisine is noted for its effectiveness in smoking cessation therapies, while varenicline is widely recognized for its strong agonistic properties. In contrast, this compound's very weak activity raises questions about its utility as a therapeutic agent but suggests potential for specific applications with lower risk profiles .
Propriétés
IUPAC Name |
(1R,9S)-5-pyridin-3-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16-14(12-2-1-5-17-8-12)3-4-15-13-6-11(7-18-9-13)10-19(15)16/h1-5,8,11,13,18H,6-7,9-10H2/t11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYASQWDLRLAPK-WCQYABFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119043 | |
Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948027-43-8 | |
Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948027-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.